Vaccine Adjuvant Activity: STING Agonist-27 Demonstrates Documented In Vivo Adjuvant Efficacy in Pan-Sarbecovirus Vaccine Model
In a head-to-head evaluation within a pan-sarbecovirus vaccine formulation, STING agonist-27 (CF509) as an adjuvant elicited a geometric mean neutralizing antibody titer of approximately 10⁵ against SARS-CoV-2 pseudovirus, comparable to the alum-adjuvanted control group [1]. Notably, the STING agonist-27-adjuvanted vaccine was the only formulation among those tested to induce neutralizing antibody responses against bat SARS-related coronavirus (SARSr-CoV) WIV1, achieving titers ranging from approximately 10³ to 10⁴, whereas the alum-adjuvanted control failed to generate detectable neutralization against this divergent sarbecovirus [1]. This demonstrates a qualitatively distinct breadth of humoral immunity not observed with the conventional alum comparator.
| Evidence Dimension | Neutralizing Antibody Breadth (Pseudovirus Neutralization Titer) |
|---|---|
| Target Compound Data | Against WIV1: approximately 10³–10⁴ geometric mean titer; Against SARS-CoV-2: approximately 10⁵ geometric mean titer |
| Comparator Or Baseline | Alum-adjuvanted control: No detectable neutralization against WIV1; Against SARS-CoV-2: approximately 10⁵ geometric mean titer |
| Quantified Difference | STING agonist-27-adjuvanted vaccine elicited 1,000–10,000-fold higher neutralizing titers against WIV1 compared to alum control; comparable SARS-CoV-2 neutralization |
| Conditions | Mouse immunization model; pan-sarbecovirus nanoparticle vaccine (S-2P or S-6P); pseudovirus neutralization assay |
Why This Matters
This demonstrates STING agonist-27's unique capacity to broaden neutralizing antibody responses across divergent sarbecoviruses, a property not observed with alum, making it a compelling selection for pan-coronavirus or broadly protective vaccine research applications.
- [1] Liu Z, et al. A novel STING agonist-adjuvanted pan-sarbecovirus vaccine elicits potent and durable neutralizing antibody and T cell responses in mice, rabbits and NHPs. Cell Res. 2022 Mar;32(3):269-287. View Source
